![molecular formula C20H25NO2S B15163211 N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide CAS No. 144154-12-1](/img/structure/B15163211.png)
N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with isopropyl groups and a hydroxyphenyl sulfanyl group attached to an acetamide moiety. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diisopropylaniline with 4-hydroxythiophenol in the presence of acetic anhydride. The reaction conditions often require a controlled temperature environment and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions result in a wide range of substituted phenyl derivatives.
科学的研究の応用
N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Receptor Interaction: Acting as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Redox Activity: Participating in redox reactions, affecting oxidative stress and cellular homeostasis.
類似化合物との比較
N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide can be compared with other similar compounds, such as:
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine: Shares structural similarities but differs in its functional groups and applications.
Bis(2,6-diisopropylphenyl)carbodiimide: Another related compound with distinct chemical properties and uses.
特性
CAS番号 |
144154-12-1 |
|---|---|
分子式 |
C20H25NO2S |
分子量 |
343.5 g/mol |
IUPAC名 |
N-[2,6-di(propan-2-yl)phenyl]-2-(4-hydroxyphenyl)sulfanylacetamide |
InChI |
InChI=1S/C20H25NO2S/c1-13(2)17-6-5-7-18(14(3)4)20(17)21-19(23)12-24-16-10-8-15(22)9-11-16/h5-11,13-14,22H,12H2,1-4H3,(H,21,23) |
InChIキー |
NXURRFYLQKZZPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


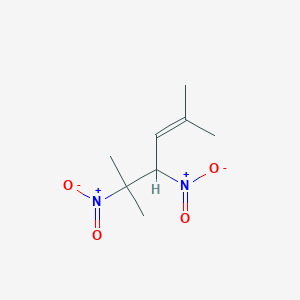
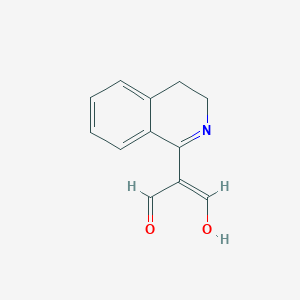
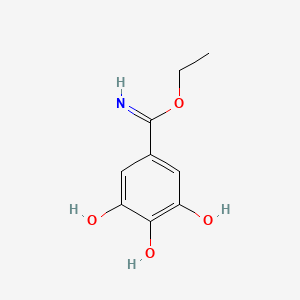
![N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]](/img/structure/B15163138.png)
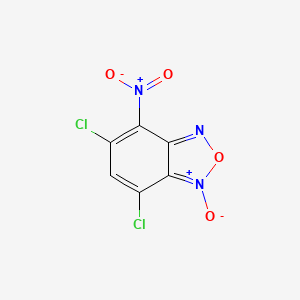
![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
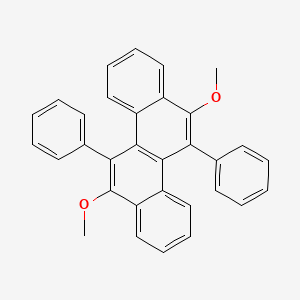
![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)
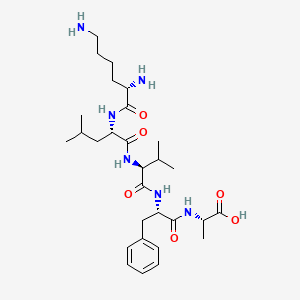

![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)
![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
